molecular formula C17H19NO2 B8657460 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8657460
M. Wt: 269.34 g/mol
InChI Key: VNEDJZCVRIKACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound listed in the PubChem database

Chemical Reactions Analysis

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. Additionally, it is used in various industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific applications. Some similar compounds include CID 63015 and CID 63014 .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3

InChI Key

VNEDJZCVRIKACP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add the amino-alcohol from step A (2.2 g) to a mixture of methanesulfonic acid (100 mL) and dichloromethane (150 mL) and stir overnight at room temperature. Pour the mixture into ice-water, separate and concentrate the organic layer to a residue. Triturate with benzene then recrystallize from ethanol to give 8.7 g of the title amine as the methanesulfonate salt, mp=198°-199° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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